molecular formula C17H22N2O3S B2479904 Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate CAS No. 1321656-86-3

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate

Cat. No.: B2479904
CAS No.: 1321656-86-3
M. Wt: 334.43
InChI Key: ICSYRCNSKMKZEN-ZCXUNETKSA-N
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Description

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent acylation The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Research indicates that Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate exhibits notable antibacterial activity against several pathogenic strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a novel antimicrobial agent amidst rising antibiotic resistance challenges.

1.2 Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, though further investigations are necessary to elucidate its mechanism of action and effectiveness against various viral strains.

1.3 Antifungal Applications

This compound has also shown antifungal activity against certain plant pathogenic fungi, indicating its potential use as a fungicide in agricultural practices. The compound's efficacy and safety in agricultural settings require further evaluation to assess its environmental impact.

Interaction with Biological Macromolecules

Research into the interactions of this compound with biological macromolecules such as proteins and nucleic acids is vital for comprehending its pharmacological effects. Early studies suggest potential interactions with specific enzymes or receptors involved in disease pathways. Techniques such as molecular docking and spectroscopy will be essential for further elucidating these interactions.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

    Ethyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate: A structurally similar compound with slight variations in its functional groups.

Uniqueness

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate is unique due to the presence of the butanoylimino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound's structure includes a benzothiazole core, which is known for its diverse biological activities. The presence of the butanoylimino group enhances its reactivity and potential therapeutic applications. The molecular formula is C15H18N2O2SC_{15}H_{18}N_2O_2S.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, including those similar to this compound, exhibit significant antitumor properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
A5499.48 ± 1.153D

These results indicate that the compound has a higher efficacy in two-dimensional assays compared to three-dimensional formats, suggesting a need for further optimization in its structural design to enhance selectivity and reduce toxicity against normal cells .

Antimicrobial Activity

The antimicrobial effects of this compound were evaluated against both Gram-positive and Gram-negative bacteria using broth microdilution techniques. The results indicated promising antibacterial activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 32 µg/mL
Escherichia coli< 64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

The antitumor and antimicrobial activities are believed to be linked to the compound's ability to interact with DNA. Studies have shown that benzothiazole derivatives can bind to DNA in the minor groove, which may disrupt essential cellular processes such as replication and transcription . Furthermore, the presence of functional groups such as nitro or chlorine can influence binding affinity and specificity.

Case Studies

  • Antitumor Efficacy : In a study involving HCC827 and NCI-H358 cell lines, compounds similar to this compound exhibited substantial cytotoxic effects with IC50 values indicating strong potential for further development as anticancer agents .
  • Antimicrobial Testing : A recent investigation into various benzothiazole derivatives highlighted the effectiveness of this class against clinical strains of Staphylococcus aureus and Escherichia coli, reinforcing the compound's relevance in addressing antibiotic resistance .

Properties

IUPAC Name

ethyl 2-(2-butanoylimino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-5-7-14(20)18-17-19(10-15(21)22-6-2)13-9-11(3)8-12(4)16(13)23-17/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSYRCNSKMKZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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